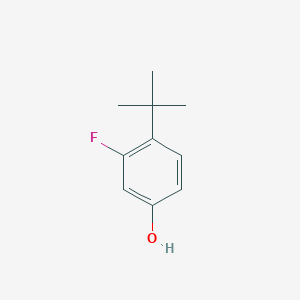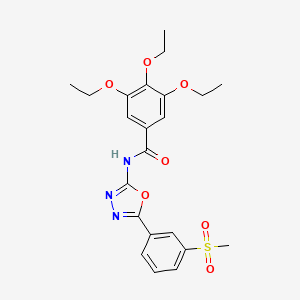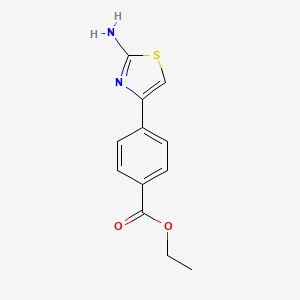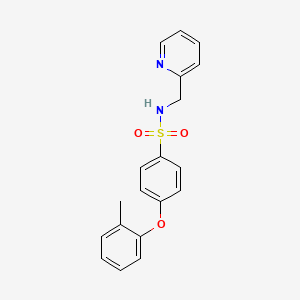
4-Tert-butyl-3-fluorophenol
描述
4-Tert-butyl-3-fluorophenol is an organic compound with the molecular formula C10H13FO. It is a substituted phenol, where the phenol ring is modified with a tert-butyl group at the 4-position and a fluorine atom at the 3-position.
作用机制
Target of Action
Phenolic compounds like this are known to interact with various cellular targets, including proteins and enzymes, due to their ability to form hydrogen bonds .
Mode of Action
It’s known that phenolic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, potentially altering its interaction with its targets.
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical reactions, including redox reactions and signal transduction pathways .
Pharmacokinetics
They are typically metabolized by the liver and excreted in the urine .
Result of Action
Phenolic compounds can have various effects at the molecular and cellular level, including antioxidant activity, modulation of enzyme activity, and interaction with cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Tert-butyl-3-fluorophenol. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, this compound is a toxic environmental pollutant with moderate bioaccumulation, environmental persistence, and long-term toxicity .
生化分析
Biochemical Properties
It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Cellular Effects
The cellular effects of 4-Tert-butyl-3-fluorophenol are currently unknown due to the lack of specific studies on this compound. It is known that similar compounds can have significant effects on cells. For example, 2,4-Ditert butyl phenol, a related compound, has been shown to have antioxidant effects, effectively suppressing oxidation and preventing material degradation and disintegration .
Molecular Mechanism
It is known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution .
Metabolic Pathways
It is known that similar compounds, such as 4-fluorophenol, can be metabolized through the catechol pathway .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-3-fluorophenol typically involves the selective fluorination of tert-butylphenol derivatives. One common method includes treating tert-butylphenol with fluorinating reagents in the presence of an aluminum chloride catalyst in toluene . This reaction proceeds under mild conditions and yields the desired fluorophenol derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
化学反应分析
Types of Reactions
4-Tert-butyl-3-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroxy derivatives.
科学研究应用
4-Tert-butyl-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-Tert-butylphenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-Fluorophenol: Lacks the tert-butyl group, affecting its steric and electronic properties.
Phenol: The simplest form, without any substituents, making it more reactive but less selective in reactions.
Uniqueness
4-Tert-butyl-3-fluorophenol is unique due to the combined presence of the tert-butyl group and the fluorine atom. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and research applications.
属性
IUPAC Name |
4-tert-butyl-3-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFDOQQOAVOIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886842-69-9 | |
| Record name | 4-tert-butyl-3-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2923535.png)
![3-Tert-butyl-6-{[1-(4-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2923536.png)
![2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one](/img/structure/B2923537.png)
![Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2923538.png)
![ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2923539.png)


![3-[(4-chlorophenyl)methyl]-8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2923545.png)
![1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2923548.png)
![3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B2923549.png)
![5-Chloro-7-methoxythieno[3,2-B]pyridine](/img/structure/B2923551.png)

![11-(2-Methylbutan-2-yl)-4-propyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2923555.png)

